molecular formula C15H19N3O4S B2404426 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1164539-66-5

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2404426
M. Wt: 337.39
InChI Key: PPBJRDPHVMWSGG-PEZBUJJGSA-N
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Description

Compounds like “(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide” belong to a class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields such as medicinal chemistry and material science due to their diverse biological activities and optical properties .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with a carboxylic acid . The synthesis often involves the use of catalysts and may require specific reaction conditions .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and can be functionalized through electrophilic or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific structure. Generally, they are crystalline solids with a characteristic smell. They are moderately polar, allowing them to have good solubility in common organic solvents .

Scientific Research Applications

Thiazolide Derivatives in Cancer Research

Thiazolides, including compounds structurally related to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide, have been studied for their potential in cancer treatment. These compounds have shown efficacy in inducing apoptosis in colorectal tumor cells. Specifically, the interaction with glutathione S-transferase of class Pi 1 (GSTP1), a detoxification enzyme overexpressed in various tumors, is crucial for thiazolide-induced apoptosis in colorectal cancer cells (Brockmann et al., 2014).

Thiazolides in Cystic Fibrosis Treatment

Another application of thiazolide derivatives is in the treatment of cystic fibrosis. Research has identified compounds in this class that correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, with specific structural variations enhancing their effectiveness (Yu et al., 2008).

Antitubulin Activity and Anticancer Properties

Certain derivatives of thiazolides demonstrate potent antitubulin activity, showing significant cytotoxicity against human cancer cell lines. These compounds disrupt cell-cycle progression and induce apoptotic cell death, highlighting their potential as anticancer agents (Kamal et al., 2014).

Role in Atopic Dermatitis and Metabolic Pathways

Thiazolide derivatives also exhibit activity against atopic dermatitis through suppression of specific receptors. Studies on their metabolism in human liver microsomes reveal pathways involving cytochrome P450 enzymes, indicating their therapeutic potential for inflammation (Song et al., 2014).

Antimicrobial and Antiparasitic Effects

Thiazolides, including nitazoxanide, show broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. The structural modifications of these compounds, such as replacing the nitro group with other functional groups, significantly impact their antimicrobial and antiparasitic activities (Hemphill et al., 2012).

Hepatitis B Virus Replication Inhibition

Thiazolides also inhibit hepatitis B virus replication. The structural parameters of these compounds, particularly the presence of a nitro group, are critical for their antiviral activity. This research provides insights into the development of effective hepatitis B treatments (Stachulski et al., 2011).

Safety And Hazards

Like all chemicals, benzothiazoles should be handled with care. Some benzothiazoles may be harmful if swallowed, inhaled, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The study of benzothiazoles is an active area of research due to their diverse biological activities and potential applications in material science . Future research may focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their potential applications.

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJRDPHVMWSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

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